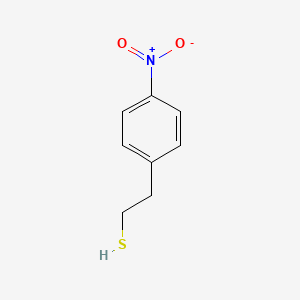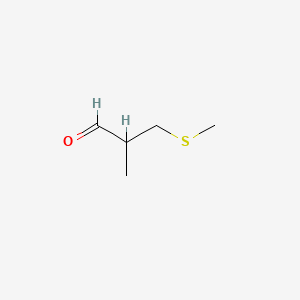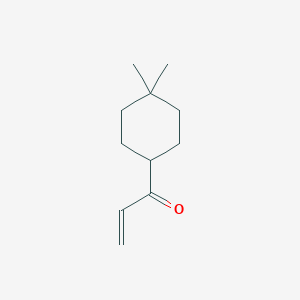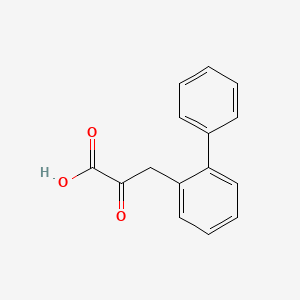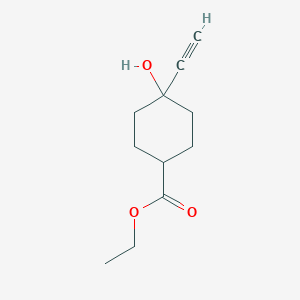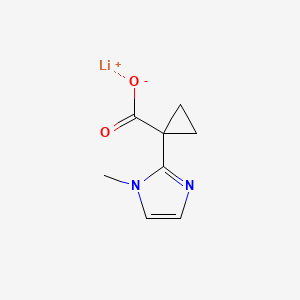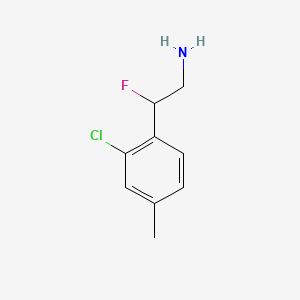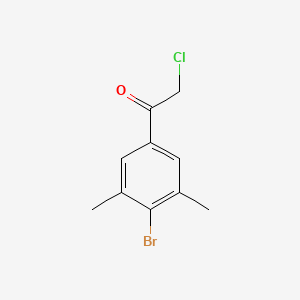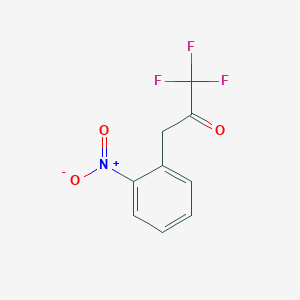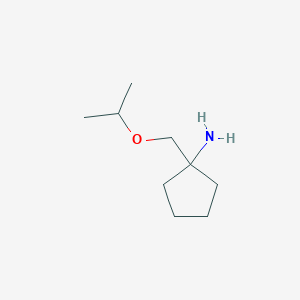
1-(Isopropoxymethyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropoxymethyl)cyclopentan-1-amine is an organic compound with the molecular formula C9H19NO It is a cyclopentane derivative where an isopropoxymethyl group is attached to the nitrogen atom of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropoxymethyl)cyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentanone with isopropyl alcohol in the presence of a strong acid catalyst to form the isopropoxymethyl group. This intermediate is then reacted with ammonia or an amine to introduce the amine group onto the cyclopentane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(Isopropoxymethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The isopropoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(Isopropoxymethyl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Isopropoxymethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine: A simpler amine derivative of cyclopentane.
Isopropylamine: An amine with an isopropyl group attached to the nitrogen atom.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group instead of an amine.
Uniqueness
1-(Isopropoxymethyl)cyclopentan-1-amine is unique due to the presence of both an isopropoxymethyl group and an amine group on the cyclopentane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(propan-2-yloxymethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-8(2)11-7-9(10)5-3-4-6-9/h8H,3-7,10H2,1-2H3 |
InChI Key |
PWSZLOABGSVMGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


